molecular formula C24H37NO4S B12598763 Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate CAS No. 872593-12-9

Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate

Cat. No.: B12598763
CAS No.: 872593-12-9
M. Wt: 435.6 g/mol
InChI Key: MQPWPJNFNOKMOC-UHFFFAOYSA-N
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Description

Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate is a complex organic compound with a unique structure that combines an indole core with a dodecane sulfonyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the formulation of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The indole core may also interact with cellular receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylate is unique due to its combination of an indole core with a long-chain sulfonyl group and an ethyl ester functional group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

872593-12-9

Molecular Formula

C24H37NO4S

Molecular Weight

435.6 g/mol

IUPAC Name

ethyl 3-dodecylsulfonyl-1-methylindole-2-carboxylate

InChI

InChI=1S/C24H37NO4S/c1-4-6-7-8-9-10-11-12-13-16-19-30(27,28)23-20-17-14-15-18-21(20)25(3)22(23)24(26)29-5-2/h14-15,17-18H,4-13,16,19H2,1-3H3

InChI Key

MQPWPJNFNOKMOC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C1=C(N(C2=CC=CC=C21)C)C(=O)OCC

Origin of Product

United States

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